molecular formula Cl4H4MoO2 B1233902 tetrachloridodioxidomolybdate(VI)

tetrachloridodioxidomolybdate(VI)

Cat. No.: B1233902
M. Wt: 273.8 g/mol
InChI Key: BLOWCZSCQDIJCN-UHFFFAOYSA-N
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Description

Tetrachloridodioxidomolybdate(VI), with the formula [MoCl₄O₂]²⁻, is a molybdenum(VI) complex characterized by a distorted octahedral geometry. The central Mo⁶⁺ ion is coordinated by four chloride ligands and two terminal oxido (O²⁻) groups arranged in a cis configuration . This anion is typically stabilized in crystalline salts, such as Tripyridinium cis-tetrachloridodioxidomolybdate(VI) chloride [(C₅H₆N)₃[MoCl₄O₂]Cl], which exhibits extensive hydrogen bonding between pyridinium cations and chloride ions . The compound crystallizes in a trigonal system (space group P3121) with unit cell parameters a = 11.3972 Å, c = 29.4265 Å, and V = 3310.28 ų . Its stability is attributed to the strong Mo–O and Mo–Cl bonds, with bond lengths of ~1.70 Å (Mo–O) and ~2.35 Å (Mo–Cl) .

Properties

Molecular Formula

Cl4H4MoO2

Molecular Weight

273.8 g/mol

IUPAC Name

dioxomolybdenum;tetrahydrochloride

InChI

InChI=1S/4ClH.Mo.2O/h4*1H;;;

InChI Key

BLOWCZSCQDIJCN-UHFFFAOYSA-N

Canonical SMILES

O=[Mo]=O.Cl.Cl.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Molybdenum(V) Chloride (MoCl₅)

  • Oxidation State : Mo⁵⁺ (vs. Mo⁶⁺ in tetrachloridodioxidomolybdate(VI)).
  • Structure : MoCl₅ forms a dimeric structure in the solid state, with edge-sharing octahedra. Unlike [MoCl₄O₂]²⁻, it lacks oxido ligands and is highly hygroscopic .
  • Reactivity : MoCl₅ is a strong Lewis acid, widely used in organic synthesis and catalysis. In contrast, [MoCl₄O₂]²⁻ is less reactive due to its anionic charge and oxido ligands.

Ammonium Molybdate Tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O]

  • Oxidation State : Mo⁶⁺ (same as [MoCl₄O₂]²⁻).
  • Structure : Composed of heptamolybdate clusters (Mo₇O₂₄⁶⁻) with six ammonium counterions. The Mo centers are coordinated solely by oxido ligands in a tetrahedral or octahedral geometry, contrasting with the mixed Cl/O coordination in [MoCl₄O₂]²⁻ .

Other Molybdenum Oxychlorides (e.g., MoO₂Cl₂)

  • Formula : MoO₂Cl₂ (Mo⁶⁺ with two oxido and two chloride ligands).
  • Structure: Adopts a monomeric tetrahedral geometry, differing from the octahedral [MoCl₄O₂]²⁻.
  • Reactivity : Acts as a precursor for molybdenum oxides, whereas [MoCl₄O₂]²⁻ is stabilized in ionic lattices .

Data Table: Key Structural and Chemical Properties

Compound Oxidation State Coordination Geometry Ligands Stability/Reactivity Applications
[MoCl₄O₂]²⁻ Mo⁶⁺ Distorted octahedral 4 Cl⁻, 2 O²⁻ (cis) Stable in ionic salts Crystal engineering
MoCl₅ Mo⁵⁺ Dimeric octahedral 5 Cl⁻ Hygroscopic; strong Lewis acid Organic synthesis
(NH₄)₆Mo₇O₂₄·4H₂O Mo⁶⁺ Polyoxometalate cluster 24 O²⁻ Water-soluble Analytical chemistry
MoO₂Cl₂ Mo⁶⁺ Tetrahedral 2 Cl⁻, 2 O²⁻ Volatile; reactive Oxide precursor

Research Findings and Structural Insights

  • Hydrogen Bonding in [MoCl₄O₂]²⁻ Salts : In Tripyridinium salts, N–H···Cl hydrogen bonds (2.80–3.20 Å) create a 3D network, enhancing thermal stability up to 150 K .
  • Comparative Stability : Ammonium molybdate decomposes above 200°C, while [MoCl₄O₂]²⁻ salts retain structure due to stronger hydrogen bonding .
  • Electronic Properties : The cis-O₂ arrangement in [MoCl₄O₂]²⁻ results in a distinct UV-Vis absorption profile compared to all-oxide molybdates .

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